methanone](/img/structure/B223532.png)
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is a chemical compound that belongs to the class of piperazine derivatives. It has been widely studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mechanism Of Action
The mechanism of action of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is not fully understood, but it is believed to act as a selective antagonist for certain dopamine receptors, particularly the D3 receptor. By blocking the activity of these receptors, [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone may modulate the release of dopamine in the brain, which could have implications for the regulation of mood, motivation, and reward.
Biochemical And Physiological Effects
The biochemical and physiological effects of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone are still being studied, but it has been shown to have a high affinity for dopamine receptors in the brain. This suggests that it may have potential applications in the treatment of certain neurological disorders, such as Parkinson's disease and addiction.
Advantages And Limitations For Lab Experiments
One of the main advantages of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is its high selectivity for dopamine receptors, particularly the D3 receptor. This makes it a valuable tool for studying the role of dopamine in the brain and for developing new treatments for neurological disorders. However, one of the limitations of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone is its relatively low yield in the synthesis process, which can make it expensive and time-consuming to produce.
Future Directions
There are several potential future directions for the study of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone. One area of research is the development of more efficient synthesis methods to increase the yield and reduce the cost of production. Another area of research is the investigation of the potential therapeutic applications of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone in the treatment of neurological disorders such as Parkinson's disease and addiction. Finally, [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone could be used as a tool for the development of new radioligands for PET imaging studies, which could have implications for the diagnosis and treatment of a wide range of diseases.
Synthesis Methods
The synthesis of [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone involves the reaction of 4-iodobenzyl chloride with diphenylmethylpiperazine in the presence of a base such as potassium carbonate. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained after purification by column chromatography. The yield of the synthesis process is typically around 50-60%.
Scientific Research Applications
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone has been used in various scientific research studies, particularly in the field of neuroscience. It has been shown to have potential applications in the study of dopamine receptors, which are involved in the regulation of mood, motivation, and reward. In addition, [4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone has been used as a radioligand for positron emission tomography (PET) imaging studies, which allow for the visualization and quantification of specific molecular targets in vivo.
properties
Product Name |
[4-(Diphenylmethyl)piperazin-1-yl](4-iodophenyl)methanone |
|---|---|
Molecular Formula |
C24H23IN2O |
Molecular Weight |
482.4 g/mol |
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-(4-iodophenyl)methanone |
InChI |
InChI=1S/C24H23IN2O/c25-22-13-11-21(12-14-22)24(28)27-17-15-26(16-18-27)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
InChI Key |
LUDSFKFBCPASAL-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



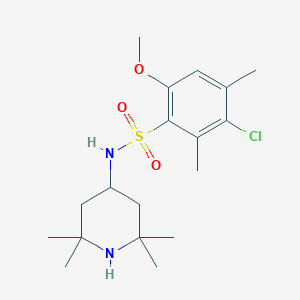
![2-[[2-Phenyl-8-(2-methoxyethoxy)quinoline-4-yl]carbonyl]guanidine](/img/structure/B223484.png)
![N,3-dimethyl-N-[(2R)-4-(4-methylpiperidin-1-yl)butan-2-yl]benzenesulfonamide](/img/structure/B223486.png)
![1-[(2,4-Dichloro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B223490.png)

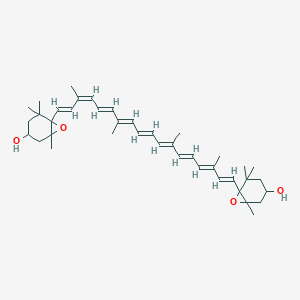
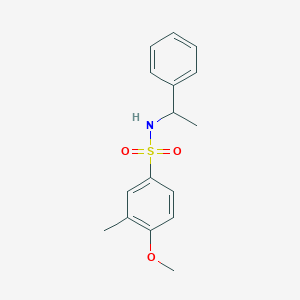
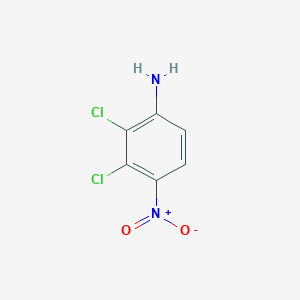


![N-(tetrahydro-2-furanylmethyl)-4-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenoxy)benzenesulfonamide](/img/structure/B223551.png)
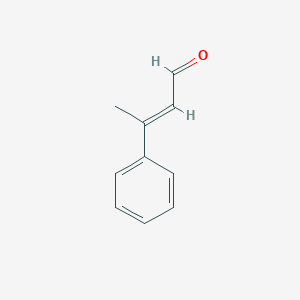
![Methyl 2-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B223579.png)
![1-[3-amino-4-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl]ethanone](/img/structure/B223613.png)